6-(3-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene
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Overview
Description
6-(3-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene is a complex organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene can be achieved through multi-component reactions. One common method involves the reaction of aromatic aldehydes, methyl cyanoacetate, and 1,3-cyclohexadione under microwave irradiation. This method is advantageous due to its short reaction times, high yields, and the use of water as a solvent, making it environmentally friendly .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of microwave irradiation can be scaled up, and the reactions can be carried out in continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-(3-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: Common in aromatic systems, substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
6-(3-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 6-(3-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene involves its interaction with specific molecular targets. The fluorophenyl group and methoxy groups play crucial roles in binding to these targets. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4H-benzo[h]chromene-3-carbonitrile
- 2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
Comparison
Compared to these similar compounds, 6-(3-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene is unique due to the presence of the fluorophenyl group and methoxy groups. These substituents enhance its chemical stability and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H23FO3 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
6-(3-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene |
InChI |
InChI=1S/C21H23FO3/c1-23-19-11-16-15-8-3-4-9-18(15)25-21(17(16)12-20(19)24-2)13-6-5-7-14(22)10-13/h5-7,10-12,15,18,21H,3-4,8-9H2,1-2H3 |
InChI Key |
XEZFXTLWFUBFTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(OC3CCCCC3C2=C1)C4=CC(=CC=C4)F)OC |
Origin of Product |
United States |
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